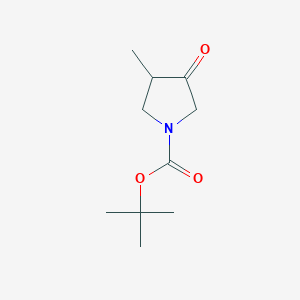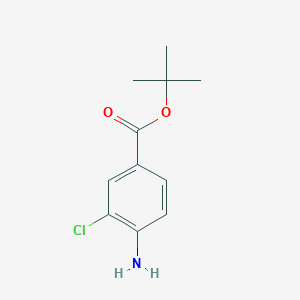
Tert-butyl 4-amino-3-chlorobenzoate
Descripción general
Descripción
Tert-butyl 4-amino-3-chlorobenzoate is a chemical compound that has gained attention in the scientific community due to its potential implications in various fields of research and industry. It can be used to synthesize structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes .
Synthesis Analysis
This compound is synthesized using tert-butyl 4-nitrobenzoate as raw material by chemical reaction . More specific synthesis steps can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of this compound is C11H14ClNO2 . The InChI code is 1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3 .Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Amines
Tert-butanesulfinyl imines, closely related to tert-butyl 4-amino-3-chlorobenzoate, are instrumental in the asymmetric synthesis of amines. These imines are prepared from tert-butanesulfinamide and serve as versatile intermediates. They activate imines for nucleophilic addition, function as chiral directing groups, and are easily cleaved by acid treatment, enabling the synthesis of a wide range of enantioenriched amines, including amino acids and amino alcohols (Ellman, Owens, & Tang, 2002).
Fluorescence Sensing of Chiral Amino Alcohols
The compound 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide demonstrates the application of tert-butyl groups in fluorescence sensing. This C2-symmetric ligand forms a highly fluorescent scandium complex, useful for enantioselective sensing of chiral amino alcohols via a fluorescence ligand displacement assay, highlighting its potential in analytical chemistry (Liu, Pestano, & Wolf, 2008).
Antimalarial Drug Development
N-tert-Butyl isoquine (GSK369796) is a notable example of utilizing tert-butyl groups in drug development. This 4-aminoquinoline compound was developed for its antimalarial properties, demonstrating the role of tert-butyl groups in medicinal chemistry for enhancing drug efficacy and pharmacokinetic profiles (O’Neill et al., 2009).
NMR Studies in High-Molecular-Weight Systems
O-tert-Butyltyrosine, an unnatural amino acid, showcases the application of tert-butyl groups in NMR studies. Its tert-butyl group provides a unique NMR tag, facilitating observations in one-dimensional (1)H NMR spectra without isotope labeling. This is particularly useful in studying high-molecular-weight systems and measuring ligand binding affinities (Chen et al., 2015).
Material Science and Polymer Chemistry
In material science, tert-butyl groups play a critical role in developing novel polymers with low dielectric constants, high glass transition temperatures, and excellent solubility. For instance, polyimides containing tert-butyl side groups exhibit these properties, making them suitable for various industrial applications, including electronics (Chern & Tsai, 2008).
Environmental Science: Pesticide Removal
The use of amino-substituted calixarene-based magnetic sporopollenin for removing organophosphorus pesticides from water illustrates the environmental applications of tert-butyl and amino compounds. This innovative material demonstrates high efficiency in pesticide adsorption, offering a novel approach to water purification (Kamboh et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds are often used as building blocks for the synthesis of antifolates , which are important as tumor cell inhibitors . Antifolates target the enzyme dihydrofolate reductase, inhibiting the synthesis of nucleotides and thus preventing cell division.
Biochemical Pathways
Tert-butyl 4-amino-3-chlorobenzoate, if acting as an antifolate, would affect the folate pathway. This pathway is crucial for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting dihydrofolate reductase, the compound would disrupt this pathway, leading to a decrease in nucleotide synthesis and thus inhibiting cell division .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it acts as an antifolate, its primary effect would be the inhibition of cell division, particularly in rapidly dividing cells such as cancer cells .
Análisis Bioquímico
Biochemical Properties
Tert-butyl 4-amino-3-chlorobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the synthesis of antifolates, which are important as tumor cell inhibitors . The interactions between this compound and these biomolecules are crucial for its function in inhibiting tumor cell growth.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to synthesize structural units for antifolate, which targets tumor cells . This compound’s ability to interfere with cellular processes makes it a valuable tool in cancer research and treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it can inhibit glycogen phosphorylase, an enzyme involved in glucose metabolism, thereby affecting cellular energy production . These interactions are essential for understanding how this compound exerts its effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, high doses of this compound may cause cellular toxicity, affecting the overall health of the animal . These dosage effects are important for determining the safe and effective use of this compound in research and treatment.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can affect the metabolic flux and levels of metabolites in cells . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions determine the compound’s accumulation and effectiveness in targeting specific cellular compartments.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for determining how it exerts its effects within the cell.
Propiedades
IUPAC Name |
tert-butyl 4-amino-3-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKUZMHLUVIFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


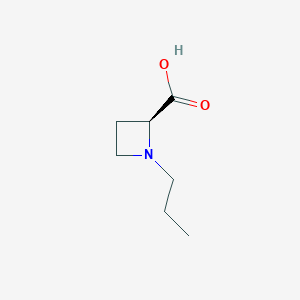

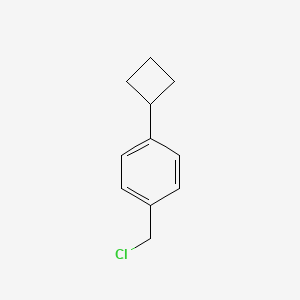

![Benzo[c]isothiazol-5-ylmethanol](/img/structure/B1527616.png)
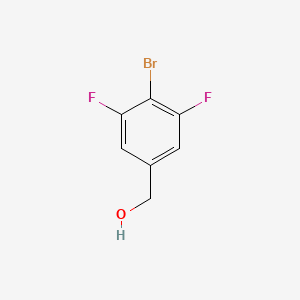

![3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527620.png)
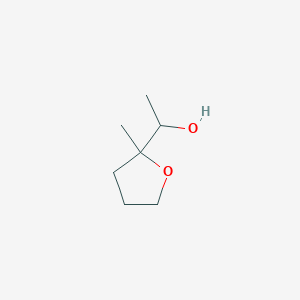


![Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)](/img/structure/B1527625.png)
![4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1527626.png)
